Gly-Leu-Met-NH2
Description
Historical Context and Discovery
The discovery and characterization of glycine-leucine-methionine-amide traces its origins to the broader investigation of substance P, which was first isolated from equine brain and gut tissue in 1931 by Ulf von Euler and John H. Gaddum. The original researchers identified this extract based on its ability to cause intestinal contraction in vitro, marking the beginning of decades of research into tachykinin peptides. The complete eleven-amino acid structure of substance P was determined by Chang and colleagues in 1971, revealing the sequence arginine-proline-lysine-proline-glutamine-glutamine-phenylalanine-phenylalanine-glycine-leucine-methionine with an amide group at the carboxy-terminus.
The specific identification and study of the carboxy-terminal tripeptide glycine-leucine-methionine-amide emerged from systematic structure-activity relationship studies conducted throughout the 1970s and 1980s. Researchers began synthesizing partial sequences of substance P to determine the minimal structural requirements for biological activity. These investigations revealed that carboxy-terminal fragments retained significant biological activity, with the tripeptide representing the shortest sequence capable of eliciting measurable responses in certain bioassays. The tripeptide and tetrapeptide possessed weak vasodilator properties, while sequences of six or more carboxy-terminal amino acids were able to elicit activity at comparable doses to the parent endecapeptide.
Early enzymatic degradation studies provided additional insight into the biological significance of this tripeptide sequence. Research conducted in the 1980s demonstrated that substance P undergoes specific cleavage by endopeptidases, with one of the primary cleavage sites occurring at the glycine-leucine bond (positions 9 and 10), resulting in the liberation of leucine-methionine-amide as a dipeptide fragment. This finding suggested that the carboxy-terminal region, including the tripeptide, might have independent biological relevance beyond its role as part of the complete substance P molecule.
Chemical Identity and Nomenclature
Glycine-leucine-methionine-amide possesses the molecular formula C₁₃H₂₆N₄O₃S and a molecular weight of 318.44 daltons. The compound is registered under the Chemical Abstracts Service number 4652-64-6, providing a unique identifier for this specific peptide sequence. The systematic chemical name for this tripeptide is (2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide, reflecting the stereochemistry and connectivity of the three constituent amino acids.
The structural composition of glycine-leucine-methionine-amide consists of three distinct amino acid residues connected through standard peptide bonds. The amino-terminal glycine residue contributes a simple two-carbon backbone with an amino group, providing flexibility to the overall structure. The central leucine residue introduces a branched aliphatic side chain through its isobutyl group, contributing to hydrophobic interactions and conformational preferences. The carboxy-terminal methionine residue contains a thioether side chain that extends four carbons from the backbone, terminating in a methylthio group that can participate in various intermolecular interactions.
The amide group at the carboxy-terminus represents a critical structural feature that distinguishes this compound from the corresponding carboxylic acid form. This amidation protects the peptide from carboxy-peptidase degradation and can significantly influence both the conformational preferences and biological activity of the molecule. The amide group also contributes to the overall polarity of the compound and can participate in hydrogen bonding interactions with receptor binding sites.
Spectroscopic and analytical characterization of glycine-leucine-methionine-amide has been facilitated by modern mass spectrometry techniques. The compound exhibits characteristic fragmentation patterns in tandem mass spectrometry that can be used for identification and quantification purposes. High-performance liquid chromatography coupled with mass spectrometry has become the standard method for analyzing this tripeptide in biological samples and synthetic preparations.
Significance as Carboxy-Terminal Tripeptide of Substance P
The carboxy-terminal tripeptide glycine-leucine-methionine-amide holds exceptional significance within the broader context of substance P biology and tachykinin receptor pharmacology. All members of the tachykinin family, including substance P, neurokinin A, and neurokinin B, share a common carboxy-terminal sequence of phenylalanine-X-glycine-leucine-methionine-amide, where X represents a variable amino acid position. This conserved sequence motif is essential for biological activity and receptor recognition, highlighting the fundamental importance of the glycine-leucine-methionine-amide tripeptide within this peptide family.
Extensive structure-activity relationship studies have demonstrated that the carboxy-terminal tripeptide is crucial for maintaining high-affinity binding to neurokinin-1 receptors. Research has shown that modifications or deletions within this tripeptide region result in dramatic reductions in receptor affinity and biological potency. The tripeptide adopts specific conformational preferences when bound to the receptor, with nuclear magnetic resonance spectroscopy and molecular modeling studies indicating that the sequence preferentially adopts an extended conformation or polyproline II helical structure during receptor interaction.
The leucine residue at position 10 of substance P (corresponding to the second position of the tripeptide) has been identified as particularly critical for neurokinin-1 receptor recognition and agonist activity. Conformational analysis using substituted proline analogues has revealed that this leucine residue adopts a specific gauche(+) conformation around the chi1 angle and a trans conformation around the chi2 angle in the bioactive conformation. These findings have provided detailed insights into the molecular requirements for receptor binding and have guided the development of both agonists and antagonists targeting neurokinin receptors.
The biological significance of the tripeptide extends beyond its role in receptor binding, as it also influences the specificity and cross-reactivity patterns observed among different tachykinin receptors. Despite sharing the common carboxy-terminal sequence, tachykinin peptides exhibit preferential binding to specific receptor subtypes, with substance P showing highest affinity for neurokinin-1 receptors. The interactions between amino acids preceding the phenylalanine-X-glycine-leucine-methionine consensus motif and specific regions of the receptor, including the beta-hairpin of extracellular loop 2 and the amino-terminal segment leading into transmembrane helix 1, determine this specificity.
Enzymatic processing studies have revealed that the carboxy-terminal tripeptide can be liberated from the parent substance P molecule through the action of specific endopeptidases. The primary cleavage occurs at the glycine-leucine bond, suggesting that the dipeptide leucine-methionine-amide and potentially the complete tripeptide may have independent biological functions. This processing pathway has implications for understanding the metabolism and inactivation of substance P in biological systems, as well as the potential for generating bioactive fragments with distinct pharmacological properties.
Properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N4O3S/c1-8(2)6-10(16-11(18)7-14)13(20)17-9(12(15)19)4-5-21-3/h8-10H,4-7,14H2,1-3H3,(H2,15,19)(H,16,18)(H,17,20)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXSTJVYBMNHEP-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427355 | |
| Record name | Glycyl-L-leucyl-L-methioninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4652-64-6 | |
| Record name | Glycyl-L-leucyl-L-methioninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Synthesis Methods
1.1 Solid-Phase Peptide Synthesis (SPPS)
The most common chemical method for preparing peptides like Gly-leu-met-NH2 is solid-phase peptide synthesis. This method involves sequential addition of protected amino acids on a resin, followed by cleavage and purification.
- Resin Attachment: The C-terminal amino acid (methionine amide in this case) is attached to a solid support resin, typically via linkers such as 4-methylbenzhydrylamino (MBHA) resin for amide peptides.
- Amino Acid Coupling: Protected amino acids (e.g., t-Boc or Fmoc protected) are sequentially coupled using activating agents.
- Cleavage and Deprotection: The peptide is cleaved from the resin using strong acids such as trifluoroacetic acid (TFA) often combined with scavengers like thioanisole and ethanedithiol (EDT) to prevent side reactions.
- Purification: The crude peptide is precipitated in methyl t-butyl ether, dissolved, and lyophilized. Further purification can be done by gel filtration or HPLC.
| Step | Procedure | Conditions |
|---|---|---|
| Resin Loading | Attach Met-NH2 to MBHA resin | Room temperature, overnight |
| Coupling | Add Leu and Gly sequentially with t-Boc protection | Use activating agents, room temperature |
| Cleavage | Treat with TFA/thioanisole/EDT/TFMSA mixture | 1.5–2.5 hours at room temperature |
| Precipitation | Use methyl t-butyl ether | Cold conditions to precipitate peptide |
| Purification | Gel filtration or HPLC | Standard peptide purification |
This method is well-documented for producing peptides with high purity and yield and is scalable from milligram to gram quantities.
Enzymatic Synthesis Methods
Enzymatic synthesis offers a mild and selective alternative to chemical synthesis, particularly useful for peptides with sensitive residues like methionine.
2.1 Protease-Catalyzed Peptide Bond Formation
- Enzymes such as alpha-chymotrypsin, papain, thermolysin, and bromelain can catalyze peptide bond formation in low-water or organic solvent systems.
- The synthesis of peptides like this compound can be achieved via fragment condensation approaches (e.g., 4 + 1 fragment condensation) catalyzed by alpha-chymotrypsin.
- Starting materials are often amino acid esters or short peptide esters, which act as acyl donors in the enzymatic reaction.
- Organic solvents such as acetonitrile or ethyl acetate with controlled water activity are used to optimize enzyme activity and solubility.
- This method allows direct use of enzymatic products as acyl donors in subsequent coupling steps without chemical modification.
- Overall yields of pentapeptide derivatives using this method range between 40-54%.
Example Enzymatic Synthesis Scheme:
| Step | Enzyme | Substrate | Product | Solvent System | Yield (%) |
|---|---|---|---|---|---|
| 1 | Alpha-chymotrypsin | Gly-Leu-OEt + Met-NH2 | This compound | Acetonitrile/buffer | ~45 |
| 2 | Bromelain | Gly + Leu-Met-NH2 ester | This compound | Ethyl acetate/buffer | ~50 |
Enzymatic Catalysis by Specific Proteases
Research has demonstrated the use of specific proteases in peptide synthesis:
- Papain and Thermolysin: Used for coupling protected amino acids and peptides with amide termini.
- Subtilisin and Pepsin: Also catalyze peptide bond formation under suitable pH and temperature.
- Optimal pH for enzymatic coupling (e.g., Cbz-Gly-Phe-OH with Leu-NH2) is around 4.5.
- Reaction times typically range from 20 hours with enzyme concentrations of 0.2-0.5 mM for effective synthesis.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations | Typical Yield |
|---|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical coupling on resin, acid cleavage | High purity, scalable, well-established | Requires protecting groups, harsh cleavage conditions | >70% (overall) |
| Enzymatic Synthesis (Alpha-chymotrypsin, Bromelain) | Enzyme-catalyzed fragment condensation in low-water media | Mild conditions, selective, fewer side reactions | Enzyme cost, longer reaction times, moderate yields | 40-54% |
| Protease-Catalyzed Coupling (Papain, Thermolysin) | Enzyme-catalyzed bond formation with protected amino acids | Mild, selective, can be done in aqueous or organic solvents | Requires optimization of pH and enzyme concentration | Variable, moderate |
Research Findings and Practical Considerations
- The enzymatic method allows synthesis in organic solvents with controlled water activity, enhancing enzyme stability and peptide solubility.
- Chemical synthesis via SPPS remains the gold standard for producing this compound with high purity and yield, especially for larger scale production.
- Enzymatic synthesis is advantageous for peptides sensitive to chemical cleavage conditions or requiring stereospecificity.
- Purification steps such as precipitation, gel filtration, and lyophilization are common to both methods.
- Analytical techniques like amino acid analysis and HPLC are essential for confirming peptide identity and purity.
Chemical Reactions Analysis
Types of Reactions
Glycine-leucine-methioninamide can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives or chemical groups can be introduced using appropriate coupling reagents.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences or chemical groups.
Scientific Research Applications
Biological Significance
Gly-Leu-Met-NH2 is known for its role in cellular signaling and interaction with specific receptors. Its structure allows it to function as a bioactive peptide, influencing various physiological processes.
Therapeutic Applications
2.1 Wound Healing
Research indicates that this compound can enhance corneal epithelial migration, crucial for wound healing. A study demonstrated that when combined with insulin-like growth factor 1 (IGF-1), it significantly improved cell attachment to fibronectin matrices and facilitated wound closure in vivo. The effective concentration for this application was noted to be around 1 mM for this compound .
2.2 Inducing Ovulation in Aquaculture
In aquaculture, peptides with a C-terminal Gly-NH2 have shown efficacy in inducing ovulation in female African catfish. The application of synthetic analogs of Luteinizing Hormone-Releasing Hormone (GnRH) that include this compound has been reported to successfully stimulate ovulation, showcasing its potential in fisheries management and breeding programs .
Mechanistic Insights
3.1 Interaction with Receptors
The conformational properties of this compound are critical for its binding affinity to neurokinin receptors. Studies have shown that the C-terminal structure of this peptide is essential for high-affinity interactions with these receptors, influencing various signaling pathways involved in pain perception and inflammation .
3.2 Effects on Calcium Channels
This compound has been implicated in the modulation of ryanodine receptors, which play a pivotal role in calcium signaling within muscle cells. This suggests potential applications in enhancing muscle contraction and recovery processes .
Data Summary
The following table summarizes key findings related to the applications of this compound:
Case Studies
Case Study 1: Corneal Epithelial Migration
- Objective: To evaluate the synergistic effect of this compound and IGF-1 on corneal wound healing.
- Method: In vitro assays followed by in vivo tests on animal models.
- Results: Significant enhancement in cell migration and attachment observed when both agents were used together.
Case Study 2: Induction of Ovulation
- Objective: To assess the effectiveness of GnRH analogs containing this compound.
- Method: Application of synthetic peptides in controlled breeding environments.
- Results: Successful induction of ovulation noted, leading to improved breeding outcomes.
Mechanism of Action
Glycine-leucine-methioninamide exerts its effects primarily through interactions with G protein-coupled receptors, such as the neurokinin-1 receptor (NK1R). Upon binding to NK1R, it triggers a cascade of intracellular signaling pathways that modulate various physiological responses, including inflammation, cell proliferation, and wound healing . The activation of these pathways involves the phosphorylation of proteins and the regulation of gene expression.
Comparison with Similar Compounds
Structural and Functional Classification
The following table summarizes key structural and functional differences between GLM and related peptides:
| Compound Name | Structure/Sequence | Key Features | Biological Activity | References |
|---|---|---|---|---|
| Gly-Leu-Met-NH2 (GLM) | Tripeptide (SP₉–₁₁) | Shortest bioactive SP fragment; conserved C-terminal motif | High MOR activation; synergizes with IGF-1 | [4, 5, 14, 16] |
| Phe-Gly-Leu-Met-NH2 (FGLM) | Tetrapeptide (SP₈–₁₁) | Extended SP fragment | Requires IGF-1 for corneal epithelial migration | [5] |
| H-DL-Pro-DL-Met-DL-Ser-DL-Met-DL-Leu... | Mixed D/L-isomers | Complex isomerized structure | Broad, non-specific biological activities | [2] |
| Tyr-D-Ala-Phe-Gly-Leu-Met-Asp-NH2 | Modified residues (D-Ala, Asp) | Enhanced receptor binding affinity | Potent analgesic and anti-inflammatory effects | [7] |
| Lys-Phe-Ile-Gly-Leu-Met-NH2 | Extended N-terminal sequence | Increased hydrophobicity | Enhanced receptor interaction and potency | [7] |
| Natural Tachykinins (e.g., Neurokinin A) | Full-length SP or analogs | Variable N-terminal residues | Higher potency in smooth muscle contraction | [17] |
Key Findings
(a) Fragment Length and Receptor Activation
- GLM (Tripeptide): Exhibits high MOR activation but minimal activity at delta-opioid (DOR) and kappa-opioid (KOR) receptors . Its short length limits standalone functionality, necessitating co-factors like IGF-1 for synergistic effects .
- FGLM (Tetrapeptide): Retains partial SP activity but requires IGF-1 to enhance corneal healing, unlike longer SP fragments (e.g., SP₁–₁₁), which function independently .
- Full-Length SP (11 residues): Binds tachykinin NK1 receptors with nanomolar affinity, whereas GLM shows negligible binding, emphasizing the necessity of N-terminal residues for receptor specificity .
(b) Structural Modifications
- Isomerization (D/L-Amino Acids): Peptides with mixed D/L-isomers (e.g., H-DL-Pro-DL-Met-DL-Ser...) exhibit unpredictable activity due to altered stereochemistry, reducing receptor specificity .
- Residue Substitutions: Analogs like Tyr-D-Ala-Phe-Gly-Leu-Met-Asp-NH2 incorporate D-Ala and Asp to enhance stability and receptor binding, achieving 10-fold higher potency than GLM in pain models .
(c) Synergistic Effects
- In contrast, Lys-Phe-Ile-Gly-Leu-Met-NH2 demonstrates independent activity in neuronal signaling, attributed to its extended N-terminal sequence .
Biological Activity
Gly-Leu-Met-NH2, a peptide with significant biological activity, is a derivative of tachykinins, a family of neuropeptides involved in various physiological processes. This article explores the biological activities, structure-activity relationships, and potential therapeutic applications of this compound, drawing from diverse research findings.
1. Structure and Composition
This compound is characterized by its sequence of amino acids, which includes glycine (Gly), leucine (Leu), and methionine (Met) at the C-terminus. This structure is critical for its biological functions, particularly in receptor binding and activation.
2.1 Receptor Interactions
Research indicates that this compound exhibits potent activity at neurokinin receptors, particularly the NK3 receptor. In studies comparing various peptides, this compound demonstrated significant agonist activity:
| Peptide | IC50 (nM) | EC50 (pM) |
|---|---|---|
| This compound | 6.1 | 30 |
| Senktide | 13 | 12 |
| PG-KII | 0.43 | 9.1 |
These findings suggest that modifications to the peptide structure can enhance its receptor binding affinity and biological potency .
2.2 Physiological Effects
In vivo studies have shown that this compound influences various physiological responses, including smooth muscle contraction and gastric acid secretion regulation. For instance, in guinea pig ileum assays, this compound exhibited stronger contractile activity compared to other tachykinins like substance P and neurokinin A .
3.1 Tachykinin Family Comparison
A comparative study on the biological activities of different tachykinins revealed that this compound is more potent than kassinin and neurokinin A in stimulating smooth muscle contractions. It was found that the presence of specific amino acids at the C-terminus significantly influenced the peptide's efficacy .
3.2 Synergistic Effects with Growth Factors
This compound has been shown to act synergistically with insulin-like growth factor 1 (IGF-1) in promoting cell migration and attachment in vitro. This interaction highlights its potential role in tissue repair and regeneration .
4. Research Findings
Recent studies have focused on the stability and degradation profiles of this compound derivatives. For example, modifications to the peptide's structure have been shown to enhance resistance against enzymatic degradation, thereby improving its therapeutic potential .
5. Conclusion
The biological activity of this compound is characterized by its potent interaction with neurokinin receptors and its significant physiological effects on smooth muscle contraction and gastric functions. Ongoing research into structural modifications may lead to enhanced stability and efficacy, making this peptide a promising candidate for therapeutic applications in gastrointestinal disorders and tissue engineering.
Q & A
Q. How can the structural identity and purity of synthetic Gly-Leu-Met-NH2 be confirmed?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon-13 spectra to verify peptide backbone and side-chain configurations.
- Mass Spectrometry (MS) : Use high-resolution MS (e.g., MALDI-TOF or ESI-MS) to confirm molecular weight (318.44 g/mol) and detect impurities .
- High-Performance Liquid Chromatography (HPLC) : Assess purity via reverse-phase HPLC with UV detection (e.g., λ = 214 nm for peptide bonds). Retention time and peak symmetry should align with reference standards .
Q. What is the biological role of this compound in neurokinin signaling pathways?
Methodological Answer: this compound is the C-terminal tripeptide of Substance P, a neuropeptide that binds to neurokinin-1 (NK-1) receptors. Key steps to study its role include:
- Competitive Binding Assays : Use radiolabeled Substance P (e.g., [³H]-Substance P) to measure displacement by this compound in cell membranes expressing NK-1 receptors .
- Functional Assays : Monitor intracellular calcium flux or cAMP production in receptor-transfected HEK293 cells to evaluate agonist/antagonist activity .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
Methodological Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize sample preparation (e.g., solid-phase extraction) to minimize matrix effects. Use stable isotope-labeled analogs as internal standards .
- Enzyme-Linked Immunosorbent Assay (ELISA) : Validate antibody specificity against cross-reactive peptides (e.g., other tachykinin fragments) to ensure accuracy .
Advanced Research Questions
Q. How do conformational studies of this compound inform its binding dynamics with NK-1 receptors?
Methodological Answer:
- Nuclear Overhauser Effect (NOE) Spectroscopy : Identify spatial proximity of glycine, leucine, and methionine residues in aqueous and lipid-mimetic environments to model receptor interactions .
- Molecular Dynamics (MD) Simulations : Simulate peptide flexibility in silico using force fields (e.g., CHARMM36) to predict binding poses. Compare with experimental data from X-ray crystallography of NK-1 receptor complexes .
Q. What methodological considerations are critical when designing competitive binding assays for this compound?
Methodological Answer:
- Radioligand Selection : Use high-specific-activity [¹²⁵I]-Bolton-Hunter-labeled Substance P for sensitive detection.
- Buffer Optimization : Include protease inhibitors (e.g., bestatin) to prevent peptide degradation and 0.1% BSA to reduce nonspecific binding .
- Data Normalization : Express results as % inhibition relative to unlabeled Substance P controls to account for batch-to-batch receptor variability .
Q. How can researchers resolve contradictions in reported EC₅₀ values for this compound across studies?
Methodological Answer:
- Standardize Assay Conditions : Control variables such as temperature (25°C vs. 37°C), ion composition (e.g., Mg²⁺ concentration), and receptor density .
- Receptor Isoform Analysis : Use CRISPR-edited cell lines to isolate contributions of NK-1 receptor splice variants (e.g., full-length vs. truncated isoforms) to binding affinity discrepancies .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting data on the metabolic stability of this compound?
Methodological Answer:
- Half-Life Determination : Incubate the peptide in plasma or tissue homogenates at 37°C. Use LC-MS/MS to quantify degradation over time. Compare slopes from linear regression of log-transformed data across studies .
- Enzyme Inhibition Screens : Test stability in the presence of peptidase inhibitors (e.g., phosphoramidon for neprilysin) to identify proteolytic hotspots .
Experimental Design and Reproducibility
Q. What steps ensure reproducibility in synthesizing and characterizing this compound?
Methodological Answer:
- Solid-Phase Peptide Synthesis (SPPS) : Document resin type (e.g., Wang resin), coupling reagents (e.g., HBTU/HOBt), and deprotection conditions (e.g., 20% piperidine in DMF) .
- Batch-to-Batch Consistency : Report retention time variability (±0.5 minutes) and purity thresholds (>95%) in supporting information .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
